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Compound of Interest

Compound Name: 2-Mercaptobenzoxazole

Cat. No.: B050546

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur chemischen
Modifikation von 2-Mercaptobenzoxazol an seiner reaktiven Thiolgruppe. Die Derivatisierung
an dieser Position ist ein entscheidender Schritt bei der Synthese einer Vielzahl von Molekilen
mit potenziellen Anwendungen in der medizinischen Chemie und den Materialwissenschaften.
Die hier beschriebenen Protokolle umfassen gangige und effiziente Verfahren zur S-Alkylierung
und zur weiteren Funktionalisierung.

Einleitung

2-Mercaptobenzoxazol ist eine heterocyclische Verbindung, die als vielseitiger Baustein in der
organischen Synthese dient. Die Thiolgruppe (-SH) ist die primare reaktive Stelle, die eine
Vielzahl von chemischen Umwandlungen ermdglicht, insbesondere die S-Alkylierung, bei der
eine Alkyl-, Aryl- oder eine andere funktionelle Gruppe an das Schwefelatom gebunden wird.
Diese Derivate haben ein breites Spektrum an biologischen Aktivitdten gezeigt, darunter als
potenzielle Kinase-Inhibitoren und antimikrobielle Wirkstoffe.[1][2] Die hier vorgestellten
Protokolle bieten reproduzierbare Methoden zur Synthese dieser wichtigen Verbindungsklasse.

Daten zur S-Alkylierung von 2-Mercaptobenzoxazol
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Die folgende Tabelle fasst reprasentative quantitative Daten fur die S-Alkylierung von 2-

Mercaptobenzoxazol mit verschiedenen Elektrophilen zusammen. Die Ausbeuten und

Reaktionsbedingungen kénnen je nach dem spezifischen Substrat und den Laborbedingungen

variieren.
. Lésungsmit Reaktionsz Ausbeute
Elektrophil Base . Referenz
tel eit (h) (%)
Nicht
Ethylchlorace spezifiziert
K2COs Aceton 5-10 [1]
tat (Produkt war
olig)
Dimethylsulfa - (Kaliumsalz ) Gut bis
) Wasser/Eis 0.25-0.5 [3]
t in Wasser) exzellent
o ) Nicht Nicht Gut bis
Methyliodid - (Kaliumsalz) o o [3]
spezifiziert spezifiziert exzellent
Chloressigsa Ethanol/Wass
NaOH 0.5 77 [4]
ure er
Ethylchlorace Nicht
Ethanol 6-8 o [2]
tat spezifiziert

Experimentelle Protokolle
Protokoll 1: Allgemeine S-Alkylierung von 2-
Mercaptobenzoxazol

Dieses Protokoll beschreibt ein allgemeines Verfahren zur S-Alkylierung von 2-

Mercaptobenzoxazol unter Verwendung einer Base und eines Alkylhalogenids.

Materialien:

e 2-Mercaptobenzoxazol

o Geeignete Base (z. B. Kaliumcarbonat (K2COs), Natriumhydroxid (NaOH))
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o Alkylhalogenid (z. B. Ethylchloracetat, Methyliodid)

e Losungsmittel (z. B. Aceton, Ethanol, Dimethylformamid (DMF))
» Rundkolben

e Magnetruhrer und Rihrfisch

» Ruckflusskihler (falls erforderlich)

¢ Heizquelle (falls erforderlich)

Verfahren:

e Losen Sie 2-Mercaptobenzoxazol (1,0 Aquiv.) in dem gewahlten Losungsmittel in einem
Rundkolben.

» Fligen Sie die Base (1,1-1,5 Aquiv.) zu der Losung hinzu.

e Ruhren Sie die Mischung bei Raumtemperatur fur 15-30 Minuten, um die Deprotonierung
der Thiolgruppe sicherzustellen.

 Fiigen Sie das Alkylhalogenid (1,0-1,2 Aquiv.) tropfenweise zu der Reaktionsmischung hinzu.

e Ruhren Sie die Mischung bei Raumtemperatur oder erhitzen Sie sie unter Ruckfluss. Die
Reaktionszeit kann je nach Reaktivitat des Alkylhalogenids zwischen 1 und 24 Stunden

variieren.
« Uberwachen Sie den Fortschritt der Reaktion mittels Diinnschichtchromatographie (DC).
e Nach Abschluss der Reaktion kiihlen Sie die Mischung auf Raumtemperatur ab.

e Wenn ein fester Niederschlag entsteht, filtrieren Sie diesen ab. Andernfalls entfernen Sie das
Ldsungsmittel unter reduziertem Druck.

e Reinigen Sie den Rohprodukt durch Umkristallisation aus einem geeigneten Losungsmittel
oder durch Saulenchromatographie auf Kieselgel, um das gewinschte S-alkylierte Produkt
zu erhalten.
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Protokoll 2: Synthese von Ethyl-2-(benzo[d]oxazol-2-
ylthio)acetat

Dieses spezifische Protokoll beschreibt die Synthese von Ethyl-2-(benzo[d]oxazol-2-
ylthio)acetat, einem wichtigen Zwischenprodukt fiir die weitere Derivatisierung.[1][2]

Materialien:

o 2-Mercaptobenzoxazol (0,02 mol)

Ethylchloracetat (0,023 mol)

Wasserfreies Kaliumcarbonat (0,02 mol)

Aceton (30 ml)

Rundkolben, Rickflusskihler, Heizmantel

Verfahren:

Geben Sie 2-Mercaptobenzoxazol und wasserfreies Kaliumcarbonat in einen 100-ml-
Rundkolben mit 30 ml Aceton.

e Ruhren Sie die Suspension bei Raumtemperatur.
o Fugen Sie Ethylchloracetat zu der gertihrten Losung hinzu.
o Erhitzen Sie die Reaktionsmischung fir 5-10 Stunden unter Ruckfluss.

e Nach dem Abkuhlen wird die L6sung unter reduziertem Druck eingedampft, um das
Lésungsmittel zu entfernen.

» Das reine dlige Produkt wird ohne weitere Reinigung erhalten.[1]

Protokoll 3: Synthese von 2-(Benzo[d]oxazol-2-
ylthio)acetohydrazid
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Dieses Protokoll beschreibt die Umwandlung des Esters aus Protokoll 2 in das entsprechende
Hydrazid, das als Baustein fur die Synthese von Schiffschen Basen und anderen Heterocyclen
dient.[1][2]

Materialien:

Ethyl-2-(benzo[d]oxazol-2-ylthio)acetat (aus Protokoll 2)

Hydrazinhydrat (99%)

Methanol oder Ethanol

Rundkolben
Verfahren:

e Losen Sie aquimolare Mengen von Ethyl-2-(benzo[d]oxazol-2-ylthio)acetat und 99%igem
Hydrazinhydrat in Methanol.[2]

e Lassen Sie die Mischung fur 20-22 Stunden bei Raumtemperatur stehen.[2]

o Alternativ kann die Reaktion durch Erhitzen unter Rickfluss in Ethanol fir 6-10 Stunden
durchgefuhrt werden.[1]

o Der gebildete Niederschlag wird durch Filtration gesammelt, mit kaltem Wasser gewaschen
und getrocknet.

o Das Produkt kann durch Umkristallisation aus Ethanol weiter gereinigt werden.

Visualisierungen

Die folgenden Diagramme veranschaulichen die beschriebenen synthetischen Wege.
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Abbildung 1: Allgemeiner Arbeitsablauf fur die Derivatisierung von 2-Mercaptobenzoxazol.
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Abbildung 2: Detaillierter Protokollablauf fur die S-Alkylierung.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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